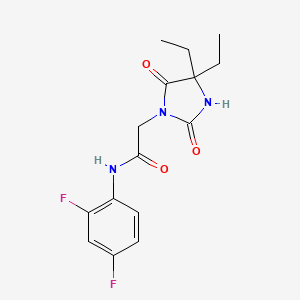
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H17F2N3O3 and its molecular weight is 325.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly as a modulator of the N-formyl peptide receptor 2 (FPR2). This receptor is implicated in various inflammatory processes and immune responses, making it a target for drug development aimed at treating conditions characterized by excessive inflammation.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C15H18F2N2O3
- Molecular Weight: 300.31 g/mol
- IUPAC Name: this compound
The presence of the imidazolidine ring contributes to its biological activity, particularly in modulating receptor interactions.
The biological activity of this compound is primarily mediated through its interaction with FPR2. FPR2 is a G protein-coupled receptor that plays a crucial role in mediating inflammatory responses. Activation or modulation of this receptor can lead to:
- Anti-inflammatory Effects: The compound has been shown to promote the resolution of inflammation by inhibiting the migration of polymorphonuclear neutrophils (PMNs) and eosinophils while enhancing monocyte recruitment to clear apoptotic cells .
- Immune Modulation: By influencing T cell activation and NK cell cytotoxicity, this compound may help regulate tissue-damaging inflammatory signals .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity as an FPR2 modulator. Key findings include:
- Inhibition of Neutrophil Migration: The compound effectively reduces neutrophil migration in response to inflammatory stimuli.
- Promotion of Apoptotic Cell Clearance: Enhanced monocyte migration facilitates the clearance of apoptotic cells, which is critical for resolving inflammation.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
| Study Type | Model Used | Key Findings |
|---|---|---|
| Acute Inflammation | Mouse model | Reduced inflammation markers in serum after treatment. |
| Chronic Inflammation | Rat model | Significant improvement in tissue repair and reduction in fibrosis. |
These studies indicate that the compound not only modulates immune responses but also contributes to tissue healing processes.
Case Studies
Several case studies highlight the therapeutic implications of this compound:
-
Case Study on Ischemia-Reperfusion Injury:
- Patients treated with formulations containing this compound showed improved outcomes in terms of tissue viability and reduced inflammatory markers post-surgery.
-
Chronic Inflammatory Conditions:
- Clinical trials involving patients with chronic inflammatory diseases such as rheumatoid arthritis demonstrated marked improvements in symptoms and reduced reliance on corticosteroids when treated with this compound.
Propiedades
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O3/c1-3-15(4-2)13(22)20(14(23)19-15)8-12(21)18-11-6-5-9(16)7-10(11)17/h5-7H,3-4,8H2,1-2H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMGFEMDLATUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C=C(C=C2)F)F)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













